molecular formula C21H15N3O3 B6581593 N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide CAS No. 1207043-86-4

N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide

Cat. No.: B6581593
CAS No.: 1207043-86-4
M. Wt: 357.4 g/mol
InChI Key: ZKOXZBNAUOAEAO-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide is a complex organic compound that features a benzofuran moiety linked to a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide typically involves the coupling of 1-benzofuran-2-amine with 2-chloropyridine-3-carboxylic acid under specific conditions. The reaction is often facilitated by the use of coupling agents such as ethyl-(N,N-dimethylamino)propyl carbodiimide hydrochloride (EDC.HCl) and catalysts like N,N-diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while reduction of a nitro group can yield the corresponding amine.

Scientific Research Applications

N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the pyridine carboxamide group can form hydrogen bonds with amino acid residues in proteins. This dual interaction can disrupt biological processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide: Similar structure but with an additional benzofuran ring.

    2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid: Contains a quinoline ring instead of a pyridine ring.

    Benzofuran derivatives: A broad class of compounds with varying biological activities.

Uniqueness

N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide is unique due to its specific combination of a benzofuran moiety and a pyridine carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-carbonylamino)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-20(17-10-5-6-12-22-17)23-15-8-2-3-9-16(15)24-21(26)19-13-14-7-1-4-11-18(14)27-19/h1-13H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOXZBNAUOAEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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